6-Bromo-3-fluoro-8-iodoimidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-3-fluoro-8-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine, fluorine, and iodine substituents on the imidazo[1,2-a]pyridine core. It is a valuable scaffold in organic synthesis and pharmaceutical chemistry due to its unique structural features and reactivity .
Preparation Methods
The synthesis of 6-Bromo-3-fluoro-8-iodoimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the halogenation of imidazo[1,2-a]pyridine derivatives. The reaction conditions typically include the use of halogenating agents such as N-bromosuccinimide (NBS), N-fluorobenzenesulfonimide (NFSI), and iodine in the presence of a suitable catalyst . Industrial production methods may involve multi-step synthesis processes, including condensation, multicomponent reactions, and oxidative coupling .
Chemical Reactions Analysis
6-Bromo-3-fluoro-8-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl or alkyne derivatives.
Scientific Research Applications
6-Bromo-3-fluoro-8-iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoro-8-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-Bromo-3-fluoro-8-iodoimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
6-Bromo-8-fluoroimidazo[1,2-a]pyridine: Lacks the iodine substituent, which may affect its reactivity and biological activity.
6-Bromo-8-iodoimidazo[1,2-a]pyridine: Lacks the fluorine substituent, which may influence its chemical properties and applications.
The presence of bromine, fluorine, and iodine in this compound makes it unique and versatile for various chemical transformations and applications.
Properties
IUPAC Name |
6-bromo-3-fluoro-8-iodoimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIN2/c8-4-1-5(10)7-11-2-6(9)12(7)3-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFQLLBPUXWPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Br)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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